molecular formula C16H18N4O2 B1209966 N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide

N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide

Cat. No. B1209966
M. Wt: 298.34 g/mol
InChI Key: UABXJCJORJQWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide is a pyridinecarboxamide.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Hydrogen Bonding in Anticonvulsant Enaminones The study by Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of three anticonvulsant enaminones, focusing on their hydrogen bonding and conformation. The compounds displayed intramolecular hydrogen bonding, forming nearly planar six-membered rings, and intermolecular N–H⋯OC hydrogen bonds, creating infinite chains of molecules. This research emphasizes the structural intricacies of compounds like N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide, contributing to our understanding of their potential applications in the medical field, especially as anticonvulsants (Kubicki, Bassyouni, & Codding, 2000).

Conformational Studies

NMR Spectral Studies of Conformation Singha and Sathyanarayana (1998) analyzed the NMR spectra of N-(2-pyridinyl)-3-pyridinecarboxamides to deduce their conformations. The study highlighted how the conformation of such compounds is influenced by solvent interactions and hydrogen bonding, revealing the complexity of their behavior in different environments. These insights are valuable for understanding the chemical properties and potential reactivity of N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide (Singha & Sathyanarayana, 1998).

Synthesis and Modification for Enhanced Properties

Methylation for Enhanced Analgesic Properties Ukrainets et al. (2015) researched the chemical modification of the pyridine moiety in certain molecules to optimize their biological properties, notably enhancing their analgesic properties. This study's findings underline the potential of structural modifications in compounds like N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide to develop new pharmaceuticals with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Biological Activities and Applications

Antifungal Activity of Pyridinecarboxamide Derivatives Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities against various phytopathogenic fungi. This research indicates the potential of N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide derivatives for use in agricultural fungicides, showcasing the chemical's versatility in different domains (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).

properties

Product Name

N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[6-(butanoylamino)-4-methylpyridin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C16H18N4O2/c1-3-4-15(21)20-14-9-11(2)13(10-18-14)19-16(22)12-5-7-17-8-6-12/h5-10H,3-4H2,1-2H3,(H,19,22)(H,18,20,21)

InChI Key

UABXJCJORJQWBU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC=C(C(=C1)C)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCCC(=O)NC1=NC=C(C(=C1)C)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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